2-(1-adamantyl)-N-[2-methyl-5-(9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carbonyl)phenyl]acetamide
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Overview
Description
AZ11657312 is a P2X7 receptor antagonist. AZ11657312 has been investigated as an anti-inflammatory treatment for conditions such as COPD, Crohn's disease and osteo- and rheumatoid arthritis.
Scientific Research Applications
Synthesis and Derivatives of Diazabicyclononanes : Research on the synthesis of derivatives of 3,7-diazabicyclo[3.3.1]nonane, a related compound, has been conducted, exploring the conversion of diazaadamantanes under specific conditions (Minasyan et al., 1994).
Mechanism of Action in Receptor Antagonists : Studies have been conducted on compounds like AZ11645373 and compound-22, which are P2X7 receptor antagonists and share a structural similarity with the query compound, to understand their mechanism of action (Michel et al., 2009).
Antitumor Properties of Spirocyclic Derivatives : The synthesis and investigation of the antitumor properties of spirocyclic 1,3-diazaadamantanes, which are structurally related, have been studied, providing insights into the potential medicinal applications of similar compounds (Arutyunyan et al., 1996).
Stable Carbocation Observation in Criegee Rearrangement : Research on the Criegee rearrangement of adamantane, involving stable carbocation formation, provides insights into the chemical behavior of adamantane derivatives, which is relevant to understanding the properties of the compound (Krasutsky et al., 2000).
Iron-catalyzed Halogenation of Alkanes : Investigations into the iron-catalyzed halogenation of alkanes, using compounds such as 3,7-dimethyl-9-oxo-2,4-bis(2-pyridyl)-3,7-diazabicyclo[3.3.1]nonane-1,5-dicarboxylate methyl ester, are significant for understanding the chemical reactivity of related adamantane compounds (Comba & Wunderlich, 2010).
Influence of Hydrogen Bond Acceptor Systems : Research on the 3,7-diazabicyclo[3.3.1]nonane scaffold, which includes studies on different hydrogen bond acceptor systems, provides insight into the interaction of such scaffolds with receptors, relevant to the study of similar compounds (Eibl et al., 2013).
properties
CAS RN |
804561-22-6 |
---|---|
Product Name |
2-(1-adamantyl)-N-[2-methyl-5-(9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carbonyl)phenyl]acetamide |
Molecular Formula |
C26H35N3O3 |
Molecular Weight |
437.6 g/mol |
IUPAC Name |
2-(1-adamantyl)-N-[2-methyl-5-(9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carbonyl)phenyl]acetamide |
InChI |
InChI=1S/C26H35N3O3/c1-16-2-3-20(25(31)29-14-21-12-27-13-22(15-29)32-21)7-23(16)28-24(30)11-26-8-17-4-18(9-26)6-19(5-17)10-26/h2-3,7,17-19,21-22,27H,4-6,8-15H2,1H3,(H,28,30) |
InChI Key |
XYNNEMHCLNODBL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)N2CC3CNCC(C2)O3)NC(=O)CC45CC6CC(C4)CC(C6)C5 |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CC3CNCC(C2)O3)NC(=O)CC45CC6CC(C4)CC(C6)C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AZ11657312 ; AZ 11657312; AZ-11657312. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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